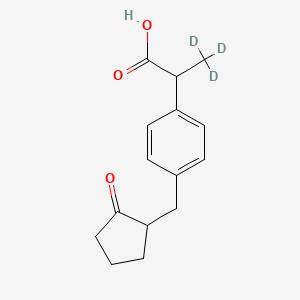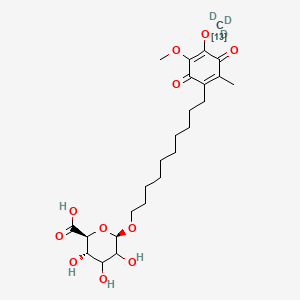
Idebenone Glucuronide-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Idebenone Glucuronide-13C,d3 is a stable isotope-labeled compound used primarily in biochemical and proteomics researchThis compound has a molecular formula of C24H35D3O11 and a molecular weight of 518.57 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Idebenone Glucuronide-13C,d3 involves the glucuronidation of idebenone. This process typically includes the reaction of idebenone with glucuronic acid in the presence of a catalyst. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound. The use of 13C and deuterium (d3) labeling is achieved through the incorporation of these isotopes into the glucuronic acid or idebenone precursor .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
Idebenone Glucuronide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted idebenone glucuronides .
Applications De Recherche Scientifique
Idebenone Glucuronide-13C,d3 is used in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of idebenone metabolites.
Biology: Employed in studies investigating the metabolic pathways and biotransformation of idebenone in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the distribution, metabolism, and excretion of idebenone.
Industry: Applied in the development of new pharmaceuticals and in the quality control of idebenone-containing products
Mécanisme D'action
Idebenone Glucuronide-13C,d3 exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It transfers electrons directly to complex III of the ETC, bypassing complex I, which helps in restoring cellular energy (ATP) generation. This mechanism reduces oxidative damage, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage. The compound also upregulates mitochondrial autophagy-related proteins and activates the Parkin/PINK1 mitophagy pathway, promoting the degradation of damaged mitochondria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: The parent compound of Idebenone Glucuronide-13C,d3, used in the treatment of visual impairment in patients with Leber’s Hereditary Optic Neuropathy.
Mitoquinone: Another synthetic analogue of ubiquinone with similar mitochondrial targeting properties
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of idebenone, making it a crucial tool in biochemical and proteomics research .
Propriétés
Formule moléculaire |
C25H38O11 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
(2S,3S,6R)-3,4,5-trihydroxy-6-[10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1/i2+1D3 |
Clé InChI |
CDCNKPZTVWMIQX-MOVHQMBTSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
SMILES canonique |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



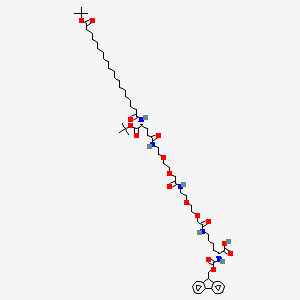
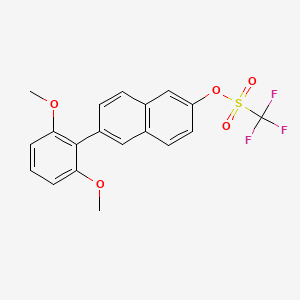
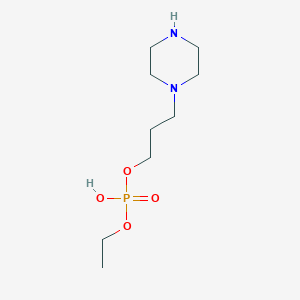
![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)
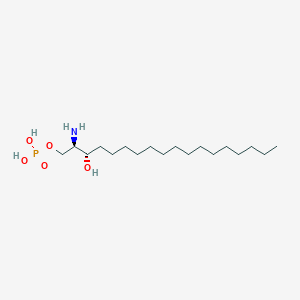
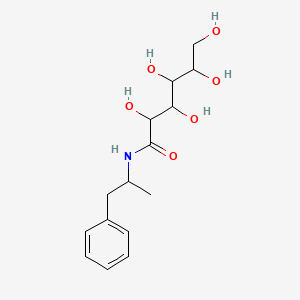
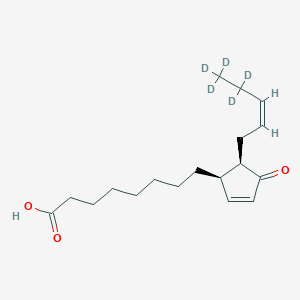
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)



